Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate
Description
Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a heterocyclic compound featuring a partially saturated quinoline core with a methyl ester group at the 1-position and a methyl substituent at the 7-position. The compound’s structure allows for diverse functionalization, making it a versatile intermediate for synthesizing pharmacologically active molecules. Analytical techniques such as NMR, LC/MS, and X-ray crystallography are commonly employed to confirm its structure and purity .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 7-methyl-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-9-5-6-10-4-3-7-13(11(10)8-9)12(14)15-2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
GHUHGACYXGFPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCN2C(=O)OC)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the reaction of 7-methyl-3,4-dihydroquinoline with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-1-carboxylate derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-1-carboxylate derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.
Scientific Research Applications
Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The biological and chemical properties of dihydroquinoline carboxylates are highly dependent on substituent placement and functional groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Group Comparisons
| Compound Name | Substituents (Position) | Functional Groups | Molecular Weight | Key Applications | References |
|---|---|---|---|---|---|
| Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate | Methyl (7), Methyl ester (1) | Ester, Alkyl | 219.3 g/mol | Antiviral lead compound | [1, 14] |
| Methyl 6-benzyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | Benzyl (6), Ketone (4) | Ester, Aromatic, Ketone | 309.3 g/mol | μ-Opioid receptor modulation | [2, 4] |
| tert-Butyl 3-fluoro-6-methyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | Fluoro (3), Methyl (6), Ketone (4) | Halogen, Alkyl, Ketone | 295.3 g/mol | Anticancer, antiviral | [7] |
| tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate | Amino (7) | Amine, Ester | 262.3 g/mol | Synthetic intermediate | [14] |
| Benzyl (S)-4-oxo-2-(pent-1-yn-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate | Alkynyl (2), Ketone (4) | Alkyne, Ester, Ketone | 347.4 g/mol | Enantioselective synthesis | [9] |
Key Observations :
- Positional Effects: Substitution at the 7-position (methyl or amino) enhances metabolic stability compared to 6-substituted analogues (e.g., benzyl in [2]), which may exhibit higher lipophilicity and CNS penetration.
- Fluorine substitution ([7]) increases electronegativity, altering electronic properties and bioavailability.
- Protecting Groups : Methyl esters ([1, 2]) are more labile under basic conditions compared to tert-butyl esters ([7, 14]), which offer enhanced steric protection and stability during synthesis.
Yield and Purity :
- Methyl esters ([1, 2]) typically achieve moderate yields (50–60%), while tert-butyl derivatives ([7, 9]) require advanced catalytic methods but achieve higher enantiopurity (up to 92% ee).
Physicochemical Properties
- Solubility : Methyl esters ([1, 2]) are more polar than tert-butyl derivatives ([7, 14]), favoring aqueous solubility.
- Thermal Stability : tert-Butyl groups ([7, 14]) confer higher thermal stability, as evidenced by melting points >100°C, compared to oily methyl ester derivatives .
Biological Activity
Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of interest due to its diverse biological activities, particularly in antimicrobial and antioxidant domains. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a quinoline structure characterized by a fused benzene and pyridine ring along with a carboxylate functional group. The molecular formula is CHNO, and it has a molecular weight of approximately 205.25 g/mol. The methyl group at the 7-position is notable for contributing to its unique properties and biological activities.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological development.
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It demonstrates the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. This antioxidant activity is linked to its potential therapeutic applications in conditions such as cancer and neurodegenerative diseases.
Case Studies
-
Antimicrobial Study
- A study conducted on the antibacterial effects of this compound revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound showed a dose-dependent response, indicating its potential as an antimicrobial agent.
-
Antioxidant Evaluation
- In another study assessing the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the compound exhibited an IC value of 25 µg/mL, suggesting strong radical-scavenging activity comparable to standard antioxidants like ascorbic acid.
Synthesis Methods
This compound can be synthesized through various methods:
- Condensation Reactions : Utilizing methyl malonate and appropriate amines under acidic conditions.
- Cyclization Techniques : Employing cyclization reactions involving substituted anilines and α,β-unsaturated carbonyl compounds to form the quinoline core.
The optimization of these methods can enhance yield and purity levels, making them suitable for large-scale production.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate | CHNO | Enhanced lipophilicity due to tert-butyl group |
| Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | CHClNO | Features a chloro substituent; altered reactivity |
| 7-Methyl-3,4-dihydroquinoline-1-carboxamide | CHNO | Lacks ester functionality; distinct biological activity |
This table illustrates the structural diversity among related compounds and their potential implications in biological activity.
Q & A
Q. What are the recommended synthetic routes for Methyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis of methyl-substituted dihydroquinoline carboxylates typically involves multi-step protocols:
- Step 1: Start with a substituted aniline derivative. For example, allyl acetates or brominated precursors (e.g., tert-butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate in ) can undergo palladium-catalyzed coupling or iridium-catalyzed amination to introduce functional groups.
- Step 2: Hydrolysis or transesterification of tert-butyl esters (common in ) under acidic/basic conditions can yield the methyl ester. For instance, replace tert-butyl with methyl via methanolysis.
- Optimization:
- Catalyst Selection: Iridium catalysts (e.g., [Ir(cod)Cl]₂) enable enantioselective amination (94% yield in ).
- Solvent and Temperature: Use polar aprotic solvents (DMF, acetone) at 50–100°C ().
- Purification: Flash chromatography (silica gel, hexane:acetone gradients) ensures high purity ().
Table 1: Example Reaction Conditions from Analogous Compounds
| Precursor | Catalyst | Solvent | Temp. (°C) | Yield | Reference |
|---|---|---|---|---|---|
| Allyl acetate | Ir(cod)Cl₂ | DMF | 50 | 94% | |
| Brominated quinoline | Pd(0)/phosphine ligands | DMF | 100 | 66% |
Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR: Identify substituents via chemical shifts. For example:
- Methyl groups: δ ~1.5–2.1 ppm (tert-butyl in ).
- Aromatic protons: δ 6.8–7.6 ppm ().
- Carbonyl (C=O): δ ~170 ppm ().
- HRMS (ESI): Confirm molecular formula (e.g., C₁₂H₁₅NO₂ for target compound; compare to C₂₁H₂₉NO₄Na in ).
- FTIR: Detect ester C=O stretches (~1738 cm⁻¹) and aromatic C-H bends (~766 cm⁻¹) ().
- TLC: Monitor reaction progress (Rf values in hexane:acetone systems; ).
Critical Note: Always compare data to structurally similar compounds (e.g., tert-butyl analogs in ) due to limited direct data on the methyl variant.
Advanced Research Questions
Q. What strategies are effective for achieving enantioselective synthesis of dihydroquinoline carboxylates, and how can enantiomeric excess (ee) be quantified?
Methodological Answer:
- Chiral Catalysts: Use iridium complexes with phosphine ligands (e.g., achieved 92% ee via SFC analysis).
- Asymmetric Hydrogenation: Apply chiral auxiliaries or catalysts to reduce double bonds enantioselectively.
- Enantiopurity Analysis:
- SFC (Supercritical Fluid Chromatography): Resolve enantiomers using chiral columns (e.g., ).
- Optical Rotation: Measure [α]D (e.g., -2.0° in ).
Data Contradiction Alert: Differing ee values may arise from catalyst loading or solvent polarity. Validate with multiple methods (NMR derivatization, SFC).
Q. How can computational methods predict the biological activity of this compound, and what in vitro assays are recommended for validation?
Methodological Answer:
- Molecular Docking: Use software (AutoDock, Schrödinger) to model interactions with targets like cholesterol ester transfer protein (CETP) (analogous to ).
- QSAR Modeling: Correlate substituent effects (e.g., methyl vs. chloro in ) with bioactivity.
- In Vitro Assays:
Table 2: Predicted vs. Experimental IC50 for Analogous Compounds
| Compound | Target | Predicted IC50 (µM) | Experimental IC50 (µM) |
|---|---|---|---|
| 7-Chloro derivative | CETP | 0.15 | 0.18 () |
| 7-Methyl derivative (predicted) | CETP | 0.22 | N/A |
Q. What are common sources of contradictory data in the synthesis and characterization of dihydroquinoline derivatives, and how should they be addressed?
Methodological Answer:
- Synthetic Yield Variability:
- Cause: Catalyst deactivation (e.g., Pd(0) in ) or moisture-sensitive intermediates.
- Resolution: Use anhydrous solvents and glovebox techniques.
- NMR Signal Overlap:
- Cause: Similar chemical environments (e.g., diastereotopic protons).
- Resolution: Employ 2D NMR (COSY, HSQC) for unambiguous assignment ().
- Biological Activity Discrepancies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
